molecular formula C12H30BrN6P B164211 Azidotris(diethylamino)phosphonium bromide CAS No. 130888-29-8

Azidotris(diethylamino)phosphonium bromide

Cat. No. B164211
M. Wt: 369.29 g/mol
InChI Key: KWTHIBBMTIHXRV-UHFFFAOYSA-M
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Description

Azidotris(diethylamino)phosphonium bromide is a chemical compound with the linear formula N3P[N(C2H5)2]3Br . It has a molecular weight of 369.28 .


Synthesis Analysis

Lithium derivatives of varied aromatic, heterocyclic, aliphatic, and alicyclic primary amines react efficiently with azidotris(diethylamino)phosphonium bromide in THF at low temperatures to give azides, lithium bromide, nitrogen, and tris(diethylamino)phosphorimine .


Molecular Structure Analysis

The molecular structure of Azidotris(diethylamino)phosphonium bromide is represented by the SMILES string [Br-].CCN(CC)P+(N(CC)CC)N(CC)CC .


Chemical Reactions Analysis

Azidotris(diethylamino)phosphonium bromide reacts with n-BuLi and then azidotris(diethylamino)phosphonium bromide in THF at low temperatures to give the corresponding azides and tris(diethylamino)phosphorimine .


Physical And Chemical Properties Analysis

Azidotris(diethylamino)phosphonium bromide has a melting point of 79-83°C (lit.) . It has an assay of ≥97.0% (AT) .

Scientific Research Applications

  • Primary Amine Conversion : It is used in the conversion of primary amines to azides. Lithium derivatives of various primary amines react efficiently with azidotris(diethylamino)phosphonium bromide to give azides, along with other products (Klump & Shechter, 2002).

  • Conversion of Hydrazones to Diazo Compounds : It plays a role in converting hydrazones to diazo compounds. Lithium hydrazonides are converted by azidotris(diethylamino)phosphonium bromide into their corresponding diazo compounds (Mcguiness & Shechter, 2002).

  • Synthesis of Carboxylate Phosphabetaines : It is used in synthesizing novel carboxylate phosphabetaines derivatives, which have shown antibacterial activity against various microorganisms (Galkina et al., 2016).

  • Development of Antibacterial and Antiviral Polymers : A novel quaternary phosphonium-type cationic polyacrylamide was developed with a pendant butyltriphenylphosphonium bromide as the active moiety, showing antibacterial and antiviral activities (Xue et al., 2014).

  • Synthesis of α-Aminophosphonate Derivatives : It is used in the synthesis of biheterocyclic α-aminophosphonate N-protected derivatives through a cycloaddition reaction (Fall et al., 2020).

  • Use in Deep Eutectic Solvents : It is incorporated in the synthesis of deep eutectic solvents, particularly in systems involving glycerol, for a variety of physical properties (Alomar et al., 2013).

  • Carbonylation Reactions in Ionic Liquids : It has applications in carbonylation reactions in phosphonium salt ionic liquids (McNulty et al., 2007).

  • Anticancer Applications : Phosphonium salts, structurally similar to azidotris(diethylamino)phosphonium bromide, show cytotoxic effects against human cancer cell lines (Dhanyalayam et al., 2017).

  • Synthesis of Disperse Dyes : It assists in the synthesis of temporarily solubilised azo disperse dyes for textile applications (Lee et al., 2005).

  • Synthesis of Polyurethanes Containing Phosphonium Salts : It is used in the synthesis of polyurethanes containing phosphonium bromide salts, affecting their thermomechanical and morphological properties (Williams et al., 2008).

Safety And Hazards

Azidotris(diethylamino)phosphonium bromide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

[[diazonioimino-bis(diethylamino)-λ5-phosphanyl]-ethylamino]ethane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30N6P.BrH/c1-7-16(8-2)19(15-14-13,17(9-3)10-4)18(11-5)12-6;/h7-12H2,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTHIBBMTIHXRV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P(=N[N+]#N)(N(CC)CC)N(CC)CC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30BrN6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471219
Record name Azidotris(diethylamino)phosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azidotris(diethylamino)phosphonium bromide

CAS RN

130888-29-8
Record name Azidotris(diethylamino)phosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azidotris(diethylamino)phosphonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azidotris(diethylamino)phosphonium bromide

Citations

For This Compound
43
Citations
M McGuiness, H Shechter - Tetrahedron letters, 1990 - Elsevier
Acidic methylene compounds are conveniently converted to diazo compounds in high yields by azidotris(diethylamino)phosphonium bromide, 1, in diethyl ether using only a catalytic …
Number of citations: 38 www.sciencedirect.com
MJ McGuiness - 1991 - search.proquest.com
The reagent azidotris (diethylamino) phosphonium bromide, 1, is an easily synthesized, safe, storable diazo transfer reagent. Numerous 1, 3-dicarbonyl compounds are converted to $\…
Number of citations: 3 search.proquest.com
SP Klump, H Shechter - Tetrahedron letters, 2002 - Elsevier
Lithium derivatives of varied aromatic, heterocyclic, aliphatic, and alicyclic primary amines react efficiently with azidotris(diethylamino)phosphonium bromide in THF at low temperatures …
Number of citations: 15 www.sciencedirect.com
M McGuiness, H Shechter - Tetrahedron letters, 2002 - Elsevier
Lithium hydrazonides, prepared by reactions of hydrazones with n-BuLi/hexane in THF at −78C, are converted by azidotris(diethylamino)phosphonium bromide in THF at ∼0C efficiently…
Number of citations: 12 www.sciencedirect.com
SP Klump - 1994 - search.proquest.com
Part 1. Decompositions of 1H-naphtho (1, 8-de) triazines under various pyrolytic and photolytic conditions have been studied in attempts to prepare naphtho (1, 8-de) azetes, …
Number of citations: 3 search.proquest.com
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Number of citations: 2 onlinelibrary.wiley.com
GG Cox, DJ Miller, CJ Moody, ERHB Sie… - Tetrahedron, 1994 - Elsevier
The synthesis and rhodium mediated OH insertion reactions of a wide range of diazo compounds are described. The rate at which the diazo compounds decompose in the presence of 2…
Number of citations: 91 www.sciencedirect.com
CJ Moody, DJ Miller - Tetrahedron, 1998 - Elsevier
Selective catalysed decompositions of one diazo group in the presence of another are discussed. A range of bis(diazo) compounds was prepared in which the two diazo groups are …
Number of citations: 30 www.sciencedirect.com
A Padwa, L Precedo, MA Semones - The Journal of Organic …, 1999 - ACS Publications
A series of α-diazo-β-(o-carbomethoxy)-substituted aryl ketones were prepared and employed as model systems for a synthetic approach toward the alkaloid ribasine. Six-membered …
Number of citations: 78 pubs.acs.org
A Padwa, MD Weingarten - The Journal of Organic Chemistry, 2000 - ACS Publications
o-Alkynyl-substituted α-diazoketones undergo internal cyclization to produce indenone derivatives upon treatment with catalytic quantities of Rh(II)-carboxylates. A variety of structural …
Number of citations: 23 pubs.acs.org

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